molecular formula C17H21NO4S2 B2767715 4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide CAS No. 2034512-56-4

4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide

Cat. No.: B2767715
CAS No.: 2034512-56-4
M. Wt: 367.48
InChI Key: SEIGJAQANXNKJQ-UHFFFAOYSA-N
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Description

4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is a complex organic compound with a molecular formula of C17H21NO4S2 and a molecular weight of 367.48 g/mol. This compound features a thiophene ring, a sulfonamide group, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the sulfonamide group. One common method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This is followed by further functionalization to introduce the hydroxy and acetyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products

The major products formed from these reactions include ketones, amines, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Suprofen: A 2-substituted thiophene framework known for its anti-inflammatory properties.

    Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

Uniqueness

4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile in various applications .

Properties

IUPAC Name

4-acetyl-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S2/c1-13(20)14-2-4-17(5-3-14)24(21,22)18-9-6-15(7-10-19)16-8-11-23-12-16/h2-5,8,11-12,15,18-19H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIGJAQANXNKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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